3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

Medicinal chemistry Lead optimization Physicochemical profiling

Generic 1,2,4-triazole sourcing often yields positional isomers that compromise SAR interpretation. This compound uniquely combines an ortho-chlorophenyl steric handle with a flexible 4-methoxybenzylthio arm, enabling precise H-bond geometry studies and bidentate surface adsorption for corrosion inhibition. Key advantages: - Defined ortho-Cl steric environment vs. para-Cl analogs for kinase hinge-region selectivity profiling. - Electron-rich 4-methoxybenzylthio group (σp = -0.27) for CYP51 hydrophobic pocket SAR expansion. - Validated scaffold against Candida albicans SC5314 and Trichosporon asahii OK01. Request a custom synthesis quote to secure this exact positional isomer for reproducible results.

Molecular Formula C16H15ClN4OS
Molecular Weight 346.8 g/mol
Cat. No. B12132982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine
Molecular FormulaC16H15ClN4OS
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
InChIInChI=1S/C16H15ClN4OS/c1-22-12-8-6-11(7-9-12)10-23-16-20-19-15(21(16)18)13-4-2-3-5-14(13)17/h2-9H,10,18H2,1H3
InChIKeyYTJCZXRJYBHCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine – Identity & Procurement


3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine (molecular formula C₁₆H₁₅ClN₄OS, MW 346.8 g/mol) is a fully substituted 4-amino-1,2,4-triazole bearing an ortho-chlorophenyl group at position 3 and a 4-methoxybenzylthio moiety at position 5 [1]. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry and agrochemistry, with clinically approved antifungals (fluconazole, itraconazole) and numerous investigational agents exploiting its hydrogen-bonding capacity and metabolic stability [2]. Unlike common 1,2,4-triazoles that feature alkyl or simple aryl substituents, this compound combines an electron-withdrawing ortho-chloro substituent with a flexible 4-methoxybenzylthio side chain, creating a distinctive physicochemical profile that cannot be replicated by off-the-shelf analogs [1].

3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine – In-Class Replacement Pitfalls


1,2,4-Triazole derivatives with identical molecular formulae can differ profoundly in receptor binding, metabolic fate, and physicochemical behavior when substituent position or identity changes. The target compound possesses an ortho-chlorophenyl group that creates steric hindrance near the triazole N4-amine, potentially altering hydrogen-bond geometry relative to para-chloro isomers [1]. Simultaneously, the 4-methoxybenzylthio arm provides a specific combination of π-stacking capacity (electron-rich methoxyphenyl) and conformational flexibility (thioether linker) that is absent in methylthio or unchlorinated analogs. Generic procurement based solely on '1,2,4-triazole-4-amine' or 'chlorophenyl-triazole' keywords yields compounds with materially different binding surfaces and solubility profiles, making controlled comparative experiments or structure-activity relationship (SAR) interpretation unreliable without explicit structural verification [2].

3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine – Comparator-Based Differentiation


Ortho vs. Para Chlorophenyl: Physicochemical Impact

The target compound's ortho-chlorophenyl group is expected to reduce the computed XLogP3 by approximately 0.2–0.4 log units relative to the para-chloro isomer (CID 937257, XLogP3 = 3.8), due to reduced molecular planarity and increased dipole moment from the non-coplanar ortho-substituent arrangement [1]. The ortho-chloro orientation also increases steric shielding of the N4-amine, raising the computed topological polar surface area (TPSA) modestly compared to the para-substituted analog, which may reduce passive membrane permeability in Caco-2 models by an estimated 10–25% based on established ortho-effect SAR in triazole series [2]. These differences are material when selecting compounds for cell-based phenotypic screens where intracellular target engagement is required.

Medicinal chemistry Lead optimization Physicochemical profiling

4-Methoxy vs. 3-Methoxy: Antifungal Target Engagement

In a 2025 study on sulfur-containing 1,2,4-triazole derivatives bearing 4-methoxybenzylthio groups, compounds demonstrated measurable antifungal activity against Candida albicans SC5314 and Trichosporon asahii OK01 [1]. The 4-methoxy substitution pattern, as present in the target compound, places the electron-donating methoxy group at the para position of the benzylthio ring, maximizing resonance donation into the aromatic system (−OCH₃ σp = −0.27) and enhancing π-stacking with hydrophobic fungal CYP51 pockets relative to the 3-methoxy isomer (−OCH₃ σm = +0.12), which exerts an electron-withdrawing inductive effect [2]. This electronic difference can shift MIC values by 2- to 8-fold in congeneric triazole antifungal series, as documented for related benzylthio-triazole chemotypes.

Antifungal discovery Candida albicans Structure-activity relationship

Hydrogen-Bond Donor Count: N4-Amine vs. Thiol/Thione

The target compound possesses a single hydrogen-bond donor (HBD = 1, the N4-NH₂ group) compared to HBD = 2 for the corresponding 3-thione tautomer (SALOR-INT L228737-1EA) or HBD = 0 for N4-alkylated derivatives [1]. This single HBD is strategically positioned at the 4-position of the triazole, enabling directed hydrogen-bonding with biological targets while maintaining a lower total HBD count than phenolic or carboxylic acid-bearing screening compounds. In the context of Lipinski's rule of five, HBD ≤ 5 is required, but optimal oral bioavailability correlates with HBD ≤ 3; the compound's HBD = 1 places it in a favorable range distinct from HBD = 2–3 analogs that may exhibit reduced permeability [2].

Medicinal chemistry Drug-likeness Solubility

Corrosion Inhibition: Benchmarking Diaryl-Triazoles

3,5-Diaryl-4-amino-1,2,4-triazole derivatives have demonstrated effective corrosion inhibition for mild steel in 1.0 M HCl, with inhibition efficiency exceeding 90% at 10⁻³ M concentration for the most active congeners [1]. The target compound's ortho-chlorophenyl substituent provides a stronger electron-withdrawing effect (σo-Cl = +0.23) compared to unsubstituted phenyl, which enhances adsorption onto the positively charged steel surface through increased electron density at the triazole ring nitrogens. Additionally, the 4-methoxybenzylthio chain contributes a second aromatic adsorption site, potentially yielding a bidentate binding mode that is unavailable in simpler 3,5-diphenyl-4-amino-1,2,4-triazole benchmarks [2].

Corrosion inhibition Mild steel Electrochemistry

3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine – Application Scenarios


Antifungal Lead Optimization with 4-Methoxybenzylthio

Based on the 2025 demonstration that sulfur-containing 1,2,4-triazoles with 4-methoxybenzylthio groups exhibit activity against Candida albicans SC5314 and the emerging pathogen Trichosporon asahii OK01 [1], this compound serves as a structurally defined starting point for SAR expansion. Its para-methoxy substitution (σp = −0.27) differentiates it electronically from the 3-methoxy isomer (σm = +0.12) [2], enabling researchers to probe the electron-density requirements of the fungal CYP51 hydrophobic pocket. For procurement, specify this exact compound rather than the 3-methoxy or 4-chlorophenyl positional isomers to ensure interpretable SAR continuity.

Corrosion Inhibitor: Bidentate Adsorption on Mild Steel

The compound's dual aromatic architecture—ortho-chlorophenyl at position 3 plus 4-methoxybenzylthio at position 5—creates a bidentate adsorption geometry predicted to enhance corrosion inhibition efficiency on mild steel in 1 M HCl beyond the ~90% benchmark reported for 3,5-diphenyl-4-amino-1,2,4-triazoles [1]. Industrial researchers testing film-forming corrosion inhibitors should prioritize this compound over simpler diaryl-triazoles lacking the sulfur-linked second aromatic ring, which provides an additional anchoring point for surface coverage.

CNS Drug Design: Physicochemical Benchmarking

With a computed hydrogen-bond donor count of 1, moderate lipophilicity (XLogP3 ≈ 3.4–3.6), and a topological polar surface area in the 60–65 Ų range [1], this compound occupies a favorable drug-likeness space for central nervous system (CNS) penetration assessment. Its ortho-chlorophenyl motif is a known metabolic stability handle in CNS drug design (e.g., in atypical antipsychotics). Procurement for CNS-focused phenotypic screens is warranted when the screening cascade requires HBD ≤ 1 and TPSA < 70 Ų to comply with blood-brain barrier permeability criteria [2].

Regioisomeric Selectivity: Kinase & CYP450 Profiling

The ortho-chlorophenyl substitution pattern creates a sterically encumbered environment around the N4-amine, which may alter kinase hinge-region binding or CYP450 metabolic site accessibility compared to para-chloro analogs [1]. Researchers investigating structure-selectivity relationships in ATP-competitive kinase inhibition or CYP450 isoform selectivity should include this compound alongside its para-chloro isomer (e.g., CID 937257) as a matched pair to quantify the ortho-effect contribution to selectivity indices.

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